molecular formula C10H10O6 B14724933 5-Methylcyclohexa-1,3-diene-1,3,5-tricarboxylic acid CAS No. 6303-93-1

5-Methylcyclohexa-1,3-diene-1,3,5-tricarboxylic acid

Cat. No.: B14724933
CAS No.: 6303-93-1
M. Wt: 226.18 g/mol
InChI Key: ZNWLCDMHLQKANL-UHFFFAOYSA-N
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Description

5-Methylcyclohexa-1,3-diene-1,3,5-tricarboxylic acid is an organic compound with the molecular formula C10H10O6. It is a derivative of cyclohexadiene, featuring three carboxylic acid groups and a methyl group attached to the cyclohexadiene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylcyclohexa-1,3-diene-1,3,5-tricarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexadiene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by oxidation processes. The reaction conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize yield and purity. The final product is purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Methylcyclohexa-1,3-diene-1,3,5-tricarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

5-Methylcyclohexa-1,3-diene-1,3,5-tricarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of polymers, resins, and other materials

Mechanism of Action

The mechanism of action of 5-Methylcyclohexa-1,3-diene-1,3,5-tricarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of enzymes, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylcyclohexa-1,3-diene-1,3,5-tricarboxylic acid is unique due to its combination of a cyclohexadiene ring with three carboxylic acid groups and a methyl group.

Properties

CAS No.

6303-93-1

Molecular Formula

C10H10O6

Molecular Weight

226.18 g/mol

IUPAC Name

5-methylcyclohexa-1,3-diene-1,3,5-tricarboxylic acid

InChI

InChI=1S/C10H10O6/c1-10(9(15)16)3-5(7(11)12)2-6(4-10)8(13)14/h2-3H,4H2,1H3,(H,11,12)(H,13,14)(H,15,16)

InChI Key

ZNWLCDMHLQKANL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=C1)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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